molecular formula C12H20N2O3 B13454475 Tert-butyl 2-[(1-cyanopiperidin-4-yl)oxy]acetate CAS No. 2919954-64-4

Tert-butyl 2-[(1-cyanopiperidin-4-yl)oxy]acetate

Cat. No.: B13454475
CAS No.: 2919954-64-4
M. Wt: 240.30 g/mol
InChI Key: RURLTEVTOVJMKO-UHFFFAOYSA-N
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Description

Tert-butyl 2-[(1-cyanopiperidin-4-yl)oxy]acetate is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl ester group and a cyanopiperidine moiety. Its applications span across chemistry, biology, medicine, and industry, making it a versatile and valuable compound for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-[(1-cyanopiperidin-4-yl)oxy]acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of tert-butyl 2-bromoacetate with 1-cyanopiperidine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-[(1-cyanopiperidin-4-yl)oxy]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester or cyanopiperidine moieties using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tetrahydrofuran.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted esters or nitriles.

Scientific Research Applications

Tert-butyl 2-[(1-cyanopiperidin-4-yl)oxy]acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-[(1-cyanopiperidin-4-yl)oxy]acetate involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes or receptors, modulating their activity. The cyanopiperidine moiety is particularly important for its binding affinity and specificity. The compound’s effects are mediated through pathways involving enzyme inhibition, receptor modulation, or interaction with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-(piperidin-4-yl)acetate
  • Tert-butyl 4-cyanopiperidine-1-carboxylate
  • 2-(1-(1-(tert-Butoxycarbonyl)piperidin-3-yl)-1H-pyrazol-4-yl)acetic acid

Uniqueness

Tert-butyl 2-[(1-cyanopiperidin-4-yl)oxy]acetate stands out due to its unique combination of a tert-butyl ester group and a cyanopiperidine moiety. This structure imparts specific chemical and biological properties that make it valuable for various applications. Its ability to undergo diverse chemical reactions and its potential as a precursor in drug development further highlight its significance.

Properties

CAS No.

2919954-64-4

Molecular Formula

C12H20N2O3

Molecular Weight

240.30 g/mol

IUPAC Name

tert-butyl 2-(1-cyanopiperidin-4-yl)oxyacetate

InChI

InChI=1S/C12H20N2O3/c1-12(2,3)17-11(15)8-16-10-4-6-14(9-13)7-5-10/h10H,4-8H2,1-3H3

InChI Key

RURLTEVTOVJMKO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)COC1CCN(CC1)C#N

Origin of Product

United States

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